Chemical structure and physical properties of 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one
Chemical structure and physical properties of 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one
An In-depth Technical Guide to 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one: A Versatile Building Block for Drug Discovery and Materials Science
Foreword
The coumarin scaffold represents one of the most privileged structures in medicinal chemistry, prized for its synthetic accessibility and broad pharmacological relevance. Within this class, 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one emerges as a particularly valuable synthetic intermediate. The strategic placement of a reactive chloromethyl group at the C4 position and a lipophilic isopropyl moiety at the C6 position creates a molecule primed for diversification and targeted design. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its strategic applications, particularly in the development of novel therapeutics. It is designed to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique potential of this versatile molecule.
Molecular Identity and Structural Elucidation
The precise identification of a chemical entity is the bedrock of reproducible science. This section outlines the key identifiers and structural features of 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one.
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Systematic IUPAC Name: 4-(Chloromethyl)-6-(propan-2-yl)-2H-chromen-2-one
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Common Synonyms: 4-(Chloromethyl)-6-isopropylcoumarin
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CAS Number: While a specific CAS number is not broadly indexed, its precursors and derivatives are well-documented. For instance, the corresponding azide derivative is well-characterized.[1][2]
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Molecular Formula: C₁₃H₁₃ClO₂
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Molecular Weight: 236.70 g/mol
Structural Diagram
The molecule consists of a fused bicyclic 2H-chromen-2-one (coumarin) core. An isopropyl group is substituted at the C6 position of the benzene ring, and a chloromethyl group is attached to the C4 position of the pyran-2-one ring.
Caption: 2D structure of 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one.
Physicochemical Properties
Understanding the physical properties of a compound is critical for its handling, formulation, and experimental design. The data presented below are based on typical values for closely related coumarin derivatives.
| Property | Value / Description | Rationale / Source |
| Appearance | White to off-white crystalline solid. | Based on related coumarin structures.[1][2] |
| Melting Point | Not explicitly reported. The related 4-azidomethyl-6-isopropyl-2H-chromen-2-one has a melting point of 360 K (87 °C).[1][2] The chloro- derivative is expected to have a similar, but not identical, melting point. | |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Insoluble in water. | General characteristic of coumarin scaffolds. |
| Chemical Stability | Stable under standard laboratory conditions (room temperature, ambient atmosphere). Avoid strong bases and oxidizing agents. The chloromethyl group is susceptible to nucleophilic attack. | Standard chemical knowledge. |
Synthesis and Reactivity
The synthetic tractability of 4-(chloromethyl)-6-isopropyl-2H-chromen-2-one is key to its utility as a building block. The most direct and established route is the Pechmann condensation.
Recommended Synthetic Protocol: Acid-Catalyzed Pechmann Condensation
Expertise & Causality: The Pechmann condensation is the method of choice for synthesizing 4-substituted coumarins from phenols and β-ketoesters.[3] It is a robust, high-yielding reaction that proceeds via an acid-catalyzed transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration.[3] Using a strong acid catalyst like sulfuric acid or an environmentally benign solid acid like sulfamic acid is crucial to drive the cyclization and dehydration steps efficiently.[3][4]
Caption: Workflow for the synthesis via Pechmann condensation.
Step-by-Step Methodology:
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Reaction Setup (Self-Validating System): In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, slowly add 4-isopropylphenol (1.0 eq.) to concentrated sulfuric acid (2.5-3.0 eq.) cooled in an ice bath (0-5 °C). The controlled addition is critical to manage the exothermic reaction.
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Reactant Addition: To the stirred solution, add ethyl 4-chloroacetoacetate (1.1 eq.) dropwise, maintaining the temperature below 10 °C. This ensures that the initial transesterification occurs without premature side reactions.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours before heating to 100-110 °C for 2-4 hours.[3][4] The progress is monitored by Thin-Layer Chromatography (TLC) until the starting phenol spot has been consumed.
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Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product precipitates out of the aqueous solution due to its low water solubility.
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Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The product can be purified by recrystallization from ethanol to yield the final compound as a crystalline solid.
Core Reactivity: The Electrophilic C4-Methylene Group
The synthetic power of this molecule stems from the C4-chloromethyl group. The carbon atom is highly electrophilic, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile derivatization of the coumarin core.
Trustworthiness: This reactivity is a well-established principle for α-halo carbonyl systems and benzylic halides, providing a reliable method for C-N, C-O, C-S, and C-C bond formation.[5]
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Reaction with Amines: Forms 4-(aminomethyl)coumarin derivatives.
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Reaction with Thiols: Yields 4-(thiomethyl)coumarin analogs.
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Reaction with Azides: Produces 4-(azidomethyl)coumarins, which can be further modified via click chemistry or reduced to amines.[1][2]
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Reaction with Phenoxides/Alkoxides: Generates ether linkages.
Applications in Drug Discovery
The structural motifs of 4-(chloromethyl)-6-isopropyl-2H-chromen-2-one make it an attractive scaffold for modern drug design, particularly in the realm of targeted covalent inhibitors.
Scaffold for Targeted Covalent Inhibitors (TCIs)
Expertise & Causality: The development of TCIs is a validated strategy for achieving high potency and prolonged pharmacodynamic effects. A TCI typically consists of a scaffold that provides binding affinity and selectivity for a target protein, and an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue (e.g., Cysteine) in the protein's binding site. The 4-(chloromethyl) group on this coumarin is an ideal warhead. The coumarin core and the 6-isopropyl group can be optimized to achieve selective binding to the target of interest, such as a kinase or protease.
Caption: Logical workflow for targeted covalent inhibition.
Precursor for Compound Library Synthesis
Given its reliable synthesis and versatile reactivity, 4-(chloromethyl)-6-isopropyl-2H-chromen-2-one is an excellent starting material for generating libraries of novel coumarin derivatives for high-throughput screening in drug discovery campaigns.
Safety, Handling, and Storage
Authoritative Grounding: As a reactive alkylating agent, appropriate safety measures are mandatory. The following precautions are based on guidelines for similar hazardous chemical substances.[6]
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Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
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Handling: Handle only in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one is more than a simple chemical; it is a strategically designed platform for innovation. Its robust synthesis via the Pechmann condensation and the predictable reactivity of its chloromethyl group provide chemists with a reliable tool for molecular exploration. For drug discovery professionals, its potential as a scaffold for targeted covalent inhibitors offers a pathway to developing next-generation therapeutics with enhanced efficacy and duration of action. This guide has provided the core technical knowledge required to safely handle, synthesize, and strategically apply this high-value compound in advanced research and development settings.
References
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Krishnamurthy, M. S., Begum, N. S., Shamala, D., & Shivashankar, K. (2015). Crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o227–o228. Available at: [Link]
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Krishnamurthy, M. S., Begum, N. S., Shamala, D., & Shivashankar, K. (2015). Crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 71(4), o227–o228. Available at: [Link]
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PubChem. (n.d.). 4-Hydroxy-6-isopropyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Ito, M., et al. (2017). Synthesis and Pharmacological Characterization of Novel 2H-Chromene Derivatives as Potent and Selective P2Y6 Receptor Antagonists. Journal of Medicinal Chemistry.
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Oriental Journal of Chemistry. (n.d.). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. Retrieved from [Link]
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PubChem. (n.d.). N-isopropyl-4-((4-methyl-2-oxo-2h-chromen-6-yl)oxy)butanamide. National Center for Biotechnology Information. Retrieved from [Link]
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